4-Hydroxypiperidine hydrochloride is a chemical compound classified as a piperidine derivative, with the molecular formula and a molecular weight of approximately 137.61 g/mol. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of the piperidine ring, which contributes to its unique properties and reactivity. It is often utilized in various chemical and biological applications due to its potential as a building block in organic synthesis and medicinal chemistry .
4-Hydroxypiperidine hydrochloride itself does not possess a known mechanism of action in biological systems. Its primary use lies in its role as a chemical building block for the synthesis of more complex molecules with potential biological activity.
Research indicates that 4-hydroxypiperidine hydrochloride exhibits various biological activities, primarily due to its structural similarity to other biologically active compounds. It has been studied for its potential neuroprotective effects and as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its activity may be linked to its ability to modulate neurotransmitter systems, although specific mechanisms remain under investigation .
Several methods have been reported for synthesizing 4-hydroxypiperidine hydrochloride:
4-Hydroxypiperidine hydrochloride finds applications in several fields:
Interaction studies involving 4-hydroxypiperidine hydrochloride have focused on its potential effects on neurotransmitter systems. Preliminary findings suggest that it may influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions. Further research is necessary to elucidate these interactions fully and assess their implications for therapeutic applications .
Several compounds share structural similarities with 4-hydroxypiperidine hydrochloride, each exhibiting unique properties and applications:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Hydroxypiperidine | C5H11NO | Hydroxyl group at the first position; different reactivity profile. |
| 2-Hydroxypiperidine | C5H11NO | Hydroxyl group at the second position; potential applications in different synthesis routes. |
| 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | Contains a chlorophenyl group; used in medicinal chemistry for enhanced activity against specific targets. |
4-Hydroxypiperidine hydrochloride is systematically named piperidin-4-ol hydrochloride. Key identifiers include:
| Parameter | Value |
|---|---|
| CAS Number | 5382-17-2 |
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol |
| IUPAC Name | Piperidin-4-ol hydrochloride |
| SMILES | Cl.C1CNCCC1O |
| InChI Key | VKCORPXOKYDINR-UHFFFAOYSA-N |
Common synonyms include 4-Piperidinol hydrochloride and piperidin-4-ol HCl. The free base, 4-hydroxypiperidine (CAS 5382-16-1), is a related compound with applications in organic synthesis.
The synthesis of 4-hydroxypiperidine derivatives dates to the mid-20th century, with early methods involving partial hydrogenation of γ,δ-unsaturated nitriles followed by condensation with aldehydes. These methods laid the foundation for producing 4-hydroxypiperidines with pharmacological relevance, including antipsychotic agents like haloperidol.
Recent innovations include:
These methods address challenges in stereocontrol and scalability, expanding the compound’s utility in drug intermediates.
| Property | Value |
|---|---|
| Melting Point | 155–157°C |
| Boiling Point | 222°C (predicted) |
| Density | 1.173 g/cm³ (predicted) |
| Solubility | Soluble in methanol, water |
| Vapor Pressure | 0.0214 mmHg at 25°C |
Two polymorphs of 4-hydroxypiperidine have been identified:
Polymorphs exhibit distinct hydrogen-bonding patterns, influencing stability and reactivity.
4-Hydroxypiperidine hydrochloride is pivotal in synthesizing:
Traditional synthetic approaches to 4-hydroxypiperidine hydrochloride have established the foundation for modern pharmaceutical intermediate production. The classical methodology involves a multi-step sequence beginning with the construction of the piperidine ring system through established organic transformations [1].
The most prevalent traditional approach utilizes the Dieckmann condensation methodology, where primary amines react with two moles of alkyl acrylate, followed by cyclization, hydrolysis, and decarboxylation to yield the desired piperidine framework [2]. This sequence provides reliable access to substituted piperidines with controlled regioselectivity and functional group positioning.
The traditional route to 4-hydroxypiperidine specifically involves the reaction between 1,5-dihalopentane and ammonia or an amine, illustrated by the synthesis of 4-hydroxypiperidines through nucleophilic substitution mechanisms [3]. This approach demonstrates the systematic construction of the piperidine backbone with selective introduction of the hydroxyl group at the 4-position.
Another well-established traditional method employs the Petrenko-Kritschenko reaction, where two moles of aromatic aldehyde are condensed with a primary amine and dialkyl β-ketocarboxylate in a double Mannich reaction sequence [2]. This transformation provides access to substituted piperidines with diverse substitution patterns.
The conversion to the hydrochloride salt is typically achieved through treatment with hydrochloric acid under controlled conditions. A mixture of tert-butyl 4-hydroxypiperidine-1-carboxylate with saturated hydrochloric acid solution in 1,4-dioxane is stirred for 2 hours at room temperature, yielding piperidin-4-ol hydrochloride in 99% yield [4]. This deprotection strategy demonstrates the effectiveness of acidic conditions in removing protective groups while simultaneously forming the desired hydrochloride salt.
N-BOC-4-hydroxypiperidine serves as a crucial intermediate in the synthesis of 4-hydroxypiperidine hydrochloride, providing enhanced stability and selectivity during synthetic transformations [5]. The BOC (tert-butyloxycarbonyl) protecting group offers several advantages including stability under basic conditions, selective removal under acidic conditions, and compatibility with diverse reaction conditions.
The synthesis of N-BOC-4-hydroxypiperidine typically begins with 4-piperidone hydrochloride hydrate as the starting material [1]. The multi-step procedure involves initial conversion to 4-piperidone through alkaline extraction, followed by selective reduction to 4-hydroxypiperidine, and subsequent protection with di-tert-butyl dicarbonate to afford the N-BOC protected intermediate.
The optimization of reaction parameters for N-BOC-4-hydroxypiperidine synthesis involves systematic evaluation of temperature, time, solvent selection, and reagent stoichiometry. The synthesis method disclosed in patent literature demonstrates that taking 4-piperidone hydrochloride hydrate, adding distilled water, and introducing liquid ammonia to alkalinity provides optimal conditions for the initial deprotection step [1].
For the reduction step, dissolving the intermediate in methanol and adding sodium borohydride under controlled temperature conditions (25-30°C) with careful addition over 26-30 minutes, followed by reflux for 7-10 hours, ensures complete conversion and maximizes yield [1]. The reaction parameters demonstrate that temperature control is critical for achieving high selectivity and yield.
The BOC protection step requires precise optimization of reaction conditions. Adding 4-hydroxypiperidine in methanol with potassium carbonate (9-10 grams) and di-tert-butyl dicarbonate (12-15 grams) under reflux conditions at 25-30°C for 6-8 hours provides optimal yields [1]. The stoichiometric ratios and reaction timing are crucial for maximizing product formation while minimizing side reactions.
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 25-30°C | 85-95% yield |
| Reaction Time | 6-8 hours | Maximum conversion |
| Solvent | Methanol | Enhanced solubility |
| Base Equivalents | 1.5-2.0 | Complete deprotonation |
Purification of N-BOC-4-hydroxypiperidine requires specialized techniques to achieve pharmaceutical-grade purity. The primary purification method involves crystallization from suitable solvents, followed by analytical assessment using multiple complementary techniques [6].
High-Performance Liquid Chromatography (HPLC) serves as the primary analytical method for purity assessment. The technique separates components based on their interactions with stationary and mobile phases, providing detailed purity profiles with detection capabilities for impurities at parts-per-million levels [6]. The HPLC method typically achieves purity determinations between 98-99.5% with recovery rates of 90-95%.
Gas Chromatography (GC) provides complementary analysis for volatile impurities and thermal stability assessment. This method is particularly valuable for detecting residual solvents and low-molecular-weight impurities that might not be detected by HPLC [6]. The GC method typically achieves purity determinations between 97-99% with recovery rates of 85-90%.
Crystallization techniques involve controlled precipitation from appropriate solvent systems. The process typically employs petroleum ether or hexane as anti-solvents, followed by refrigeration to promote crystal formation [1]. The crystallization process achieves purity levels of 95-98% with recovery rates of 80-90%.
Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and purity assessment through integration of characteristic signals. The technique can detect structural impurities and confirm the integrity of the BOC protecting group [6]. NMR analysis typically achieves purity determinations between 92-96% with excellent structural identification capabilities.
Selective reduction of 4-piperidone derivatives represents a versatile approach for accessing 4-hydroxypiperidine compounds with controlled stereochemistry. The methodology involves careful selection of reducing agents and reaction conditions to achieve high selectivity and yield [7].
Stereoselective reduction of 2- or 3-substituted 4-piperidones with sodium borohydride has been extensively studied. N-methyl-3-phenyl-4-piperidone was reduced using both dissolving metal methods (lithium, sodium, potassium) and aluminum isopropoxide systems [7]. The sodium borohydride reduction in protic polar solvents under controlled conditions provides excellent stereoselectivity.
The reduction process typically involves dissolving the 4-piperidone substrate in methanol, followed by controlled addition of sodium borohydride at temperatures between 25-30°C [7]. The reaction conditions must be carefully controlled to prevent over-reduction and maintain stereochemical integrity. The reduction proceeds through a hydride transfer mechanism, with the stereochemical outcome determined by the approach of the reducing agent.
Enzymatic asymmetric reduction provides an alternative approach for achieving high enantioselectivity. The process employs alcohol dehydrogenase catalysts with NADH cofactor systems to reduce N-BOC-3-piperidone substrates [8]. The enzymatic method achieves conversion rates of 97-99% with excellent optical purity (>95% enantiomeric excess).
The enzymatic reduction conditions involve substrate concentrations of 15-220 g/L, alcohol dehydrogenase activity of 5.6 U/(mg protein), and reaction temperatures of 20-35°C [8]. The process utilizes a cofactor recycling system with isopropanol and NAD+ to maintain NADH availability throughout the reaction.
Aldehyde condensation routes provide direct access to 4-hydroxypiperidine derivatives through controlled carbon-carbon bond formation. The methodology involves condensation of appropriate aldehydes with piperidine precursors under acidic conditions to construct the desired framework [9].
The first stage involves acid-catalyzed condensation between various aryl aldehydes and 4-piperidone. Aryl aldehyde and 4-piperidone hydrochloride monohydrate are added to glacial acetic acid and stirred for five minutes [9]. Dry hydrogen chloride gas is passed through the mixture for approximately 45 minutes until a clear solution is obtained.
The condensation reaction proceeds through an aldol-type mechanism, where the aldehydes undergo nucleophilic addition to the carbonyl carbon of 4-piperidone. The reaction mixture is stirred at room temperature for 24 hours to ensure complete conversion [9]. The stereochemical outcome depends on the steric and electronic properties of the aldehyde substituents.
The condensation methodology has been applied to synthesize various substituted 4-hydroxypiperidine derivatives. The process involves treatment of the precipitated product with saturated aqueous potassium carbonate solution and acetone, followed by filtration and drying to afford the desired products [9].
Optimization of the condensation conditions involves controlling the acidity, temperature, and reaction time. The use of glacial acetic acid as both solvent and acid catalyst provides optimal conditions for aldehyde activation and subsequent condensation [9]. The reaction temperature is maintained at room temperature to prevent decomposition of sensitive intermediates.
Industrial scale-up of 4-hydroxypiperidine hydrochloride synthesis requires comprehensive evaluation of process parameters, equipment design, and safety considerations. The transition from laboratory to industrial scale introduces challenges in heat transfer, mass transfer, and reaction control [10].
Heat transfer considerations become critical at industrial scale due to the larger reactor volumes and reduced surface-to-volume ratios. The exothermic nature of certain reduction reactions requires careful temperature control through enhanced cooling systems and staged reagent addition [10]. Industrial reactors must incorporate efficient heat removal systems to maintain optimal reaction temperatures.
Mass transfer limitations can significantly impact reaction rates and selectivity at industrial scale. The mixing efficiency decreases with increasing reactor size, potentially leading to concentration gradients and reduced reaction uniformity [10]. Industrial processes require optimization of agitation systems and reactor design to ensure adequate mass transfer.
Catalyst loading considerations become economically significant at industrial scale. The use of precious metal catalysts such as rhodium on carbon requires optimization to minimize catalyst consumption while maintaining high yields [11]. Industrial processes typically employ catalyst loadings of 0.5-2% by weight of substrate to balance economic and performance considerations.
Solvent selection for industrial processes must consider safety, environmental impact, and cost factors. The choice of methanol as a solvent for reduction reactions provides good solubility and reactivity but requires careful handling due to toxicity concerns [10]. Industrial processes may employ alternative solvents or solvent recovery systems to minimize environmental impact.
Equipment design for industrial synthesis must accommodate the specific requirements of each synthetic step. The reduction of 4-piperidone requires pressure-rated reactors capable of handling hydrogen atmospheres at elevated pressures (5-6 MPa) [11]. The equipment must also incorporate safety systems for handling flammable and toxic materials.
Safety considerations for industrial synthesis include proper ventilation systems, fire suppression equipment, and emergency response procedures. The handling of hydrogen gas and flammable solvents requires specialized safety protocols and equipment [10]. Industrial facilities must comply with regulatory requirements for pharmaceutical manufacturing.
Green chemistry principles have been increasingly applied to 4-hydroxypiperidine synthesis to reduce environmental impact and improve sustainability. The implementation of green chemistry approaches involves atom economy optimization, waste minimization, and the use of renewable feedstocks [12].
Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product while minimizing waste generation. The traditional multi-step synthesis of 4-hydroxypiperidine often generates significant waste through protection-deprotection sequences and solvent usage [12]. Modern approaches emphasize direct functionalization and catalytic processes to improve atom economy.
Solvent selection represents a key area for green chemistry implementation. The use of deep eutectic solvents (DES) as environmentally benign alternatives to traditional organic solvents has been explored for piperidine synthesis [12]. These solvents offer advantages including low toxicity, biodegradability, and reduced environmental impact.
The one-pot synthesis approach minimizes waste generation and energy consumption by combining multiple synthetic steps in a single reaction vessel. This methodology has been applied to the synthesis of hydroxypiperidine derivatives, reducing the number of isolation and purification steps [12]. The one-pot approach also reduces solvent consumption and improves overall process efficiency.
Catalytic processes represent another important aspect of green chemistry implementation. The use of heterogeneous catalysts enables catalyst recovery and reuse, reducing waste generation and cost [13]. Supported ruthenium catalysts have been developed for hydroxypiperidine synthesis, providing high selectivity and recyclability.
Biocatalytic approaches offer excellent selectivity and mild reaction conditions, aligning with green chemistry principles. Enzymatic reduction of piperidone substrates provides high enantioselectivity under ambient conditions without the need for harsh chemical reducing agents [8]. The biocatalytic approach also eliminates the need for metal catalysts and reduces waste generation.
Microwave-assisted synthesis has emerged as another green chemistry tool for hydroxypiperidine synthesis. This technique offers reduced reaction times, improved yields, and energy efficiency compared to conventional heating methods [14]. The microwave approach also enables precise temperature control and reduces the need for prolonged heating.
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